REACTION_CXSMILES
|
C1([N:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)CCCCC=1.[CH3:13][C:14]1([CH3:21])[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1.N1CCOCC1>C1CCCCC1>[CH3:13][C:14]1([CH3:21])[CH2:19][CH2:18][C:17]([N:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)=[CH:16][CH2:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)N1CCOCC1
|
Name
|
|
Quantity
|
350.03 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(CC1)=O)C
|
Name
|
|
Quantity
|
327.01 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1(CC=C(CC1)N1CCOCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |